Pentafluorophenyl isocyanate

Catalog No.
S773638
CAS No.
1591-95-3
M.F
C7F5NO
M. Wt
209.07 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluorophenyl isocyanate

CAS Number

1591-95-3

Product Name

Pentafluorophenyl isocyanate

IUPAC Name

1,2,3,4,5-pentafluoro-6-isocyanatobenzene

Molecular Formula

C7F5NO

Molecular Weight

209.07 g/mol

InChI

InChI=1S/C7F5NO/c8-2-3(9)5(11)7(13-1-14)6(12)4(2)10

InChI Key

QXLDBWRLZDBVGF-UHFFFAOYSA-N

SMILES

C(=NC1=C(C(=C(C(=C1F)F)F)F)F)=O

Canonical SMILES

C(=NC1=C(C(=C(C(=C1F)F)F)F)F)=O

Synthesis of Organic Compounds

One primary application of pentafluorophenyl isocyanate lies in the synthesis of various organic compounds. Its ability to react with different functional groups allows for the introduction of the pentafluorophenylcarbamoyl (C6F5CONH-) moiety into target molecules.

Examples of its use in organic synthesis include:

  • Preparation of pentafluorophenyl end-capped poly(ethylene glycol) (PF-PEG-PF): This compound finds applications in drug delivery and materials science [].
  • Synthesis of bioactive molecules: Pentafluorophenyl isocyanate has been used to create derivatives of quinine, a natural product with antimalarial properties.

Development of Functional Materials

The presence of fluorine atoms in pentafluorophenyl isocyanate grants specific properties to the materials it helps create. These properties can be beneficial for various applications.

For instance, incorporating the pentafluorophenylcarbamoyl group into specific molecules can enhance their:

  • Thermal stability: The strong carbon-fluorine bonds contribute to the overall stability of the resulting materials.
  • Hydrophobic character: The fluorine atoms create a water-repelling effect, making the materials suitable for applications requiring water resistance.

Some examples of functional materials developed using pentafluorophenyl isocyanate include:

  • Novel O-xylyl bridged hexaurea receptors for atmospheric CO2 uptake: These materials show promising potential for capturing carbon dioxide from the atmosphere.
  • Substituted 2,6-ethynylpyridine bisphenylurea scaffolds: These materials are being explored for their potential applications in organic electronics.

Pentafluorophenyl isocyanate is an organic compound characterized by the presence of an isocyanate functional group attached to a pentafluorophenyl ring. Its chemical formula is C6_6F5_5NCO, and it is known for its high reactivity due to the electron-withdrawing effects of the five fluorine atoms on the aromatic ring. This compound appears as a colorless to pale yellow liquid and has a pungent odor. It is primarily utilized in organic synthesis and materials science due to its unique chemical properties.

, often acting as a nucleophile or electrophile. Notable reactions include:

  • Nucleophilic Addition: It can react with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively.
  • Carboboration: The compound can undergo carboboration reactions when treated with tris(pentafluorophenyl)borane, leading to the formation of carbon-boron bonds .
  • Photoinduced Reactions: Pentafluorophenyl isocyanate can facilitate the carbamoylation of C–H bonds under light exposure, introducing a carbamoyl group into various substrates .

Pentafluorophenyl isocyanate can be synthesized through several methods:

  • From Pentafluorophenol: Reacting pentafluorophenol with phosgene or an equivalent reagent can yield pentafluorophenyl isocyanate.
  • Direct Reaction with Isocyanic Acid: The reaction between pentafluorobenzene and isocyanic acid can also produce this compound.
  • Fluorination Techniques: Advanced fluorination techniques may be employed to introduce fluorine atoms into phenolic compounds, subsequently leading to the formation of the isocyanate group.

Pentafluorophenyl isocyanate finds applications in various fields:

  • Electrolyte Additive: It has been utilized as an electrolyte additive in lithium-ion batteries, enhancing performance metrics such as capacity retention and Coulombic efficiency .
  • Organic Synthesis: The compound serves as a versatile building block in organic synthesis, particularly in the preparation of fluorinated polymers and pharmaceuticals.
  • Chemical Research: Its unique properties make it a valuable reagent in chemical research for studying reaction mechanisms involving isocyanates.

Studies on the interactions of pentafluorophenyl isocyanate with other chemical species have demonstrated its capability to form stable adducts with nucleophiles. The compound's reactivity profile suggests that it can participate in complexation reactions with transition metals and other Lewis acids, which may enhance its utility in catalysis and material science.

Several compounds exhibit similar structural or functional characteristics to pentafluorophenyl isocyanate. Below are some comparable compounds:

Compound NameStructure TypeUnique Features
Phenyl IsocyanateAromatic IsocyanateLess reactive than pentafluorophenyl isocyanate due to fewer electron-withdrawing groups.
Tris(pentafluorophenyl)boraneOrganoboron CompoundUsed in carboboration reactions; enhances reactivity of isocyanates.
4-Fluorophenyl IsocyanateAromatic IsocyanateContains one fluorine atom; less sterically hindered than pentafluorophenyl isocyanate.
2,4-Dinitrophenyl IsocyanateAromatic IsocyanateKnown for its use in protein labeling; contains two nitro groups enhancing electrophilicity.

Pentafluorophenyl isocyanate stands out due to its high electronegativity from multiple fluorine atoms, which significantly increases its reactivity compared to other similar compounds. This characteristic makes it particularly useful in specialized applications such as battery technology and advanced organic synthesis.

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1591-95-3

Dates

Modify: 2023-08-15

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